molecular formula C18H14F2N2O2 B2370399 2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-63-0

2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Katalognummer: B2370399
CAS-Nummer: 898436-63-0
Molekulargewicht: 328.319
InChI-Schlüssel: DKGONAZWXYEHSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fused pyrrolo[3,2,1-ij]quinoline core with a 2-oxo group in the tetrahydro ring system and a 2,6-difluorobenzamide substituent at the 8-position. The compound’s synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, as inferred from analogous procedures in the evidence (e.g., benzamide functionalization in quinoline derivatives ).

Eigenschaften

IUPAC Name

2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-13-4-1-5-14(20)16(13)18(24)21-12-7-10-3-2-6-22-15(23)9-11(8-12)17(10)22/h1,4-5,7-8H,2-3,6,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGONAZWXYEHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC=C4F)F)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327267
Record name 2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898436-63-0
Record name 2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

2,6-Difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with difluoro substitutions and a pyrroloquinoline moiety. The synthesis typically involves multi-step reactions including:

  • Formation of the pyrroloquinoline structure : This could involve cyclization reactions.
  • Coupling with difluorobenzamide : Common methods include Suzuki–Miyaura coupling and Knoevenagel condensation.

Biological Activity

Recent studies have indicated that 2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibits various biological activities:

Anticancer Activity

Research has shown that this compound can inhibit the growth of cancer cells. In vitro studies demonstrated that it effectively induces apoptosis in several cancer cell lines through mechanisms involving:

  • Cell cycle arrest : The compound has been observed to cause G1 phase arrest in cancer cells.
  • Inhibition of oncogenic pathways : It may inhibit pathways such as PI3K/Akt and MAPK signaling.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential as a new antimicrobial agent.

Neuroprotective Effects

Studies have suggested that 2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide may exhibit neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Study on Cancer Cells :
    • Objective : To assess the cytotoxicity against human breast cancer cells (MCF7).
    • Findings : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Testing :
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
    • Findings : Minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.
  • Neuroprotection in Animal Models :
    • Objective : To assess protective effects against neurodegeneration.
    • Findings : Administration led to decreased levels of inflammatory markers in the brain tissue of treated mice.

Data Table of Biological Activities

Activity TypeModel UsedConcentration/EffectReference
AnticancerMCF7 CellsIC50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
NeuroprotectionMouse ModelReduced inflammation markers

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Colon carcinoma cells demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin.
  • Mechanism of Action :
    • Induction of Apoptosis : Triggers apoptotic pathways leading to programmed cell death.
    • Inhibition of Cell Cycle Progression : Interferes with the cell cycle at the G1/S phase transition.

Anticoagulant Properties

The compound has been studied for its potential as an anticoagulant agent:

  • Inhibition of Coagulation Factors : It effectively inhibits Factor Xa and Factor XIa.
  • IC50 Values : Variants of the compound have shown IC50 values as low as 3.68 µM for Factor Xa and 2 µM for Factor XIa.
Compound VariantIC50 (µM)Target Protein
Base Compound5.00Factor Xa
Variant A3.68Factor Xa
Variant B2.00Factor XIa

Antimicrobial Activity

The compound's potential antimicrobial properties are under investigation:

  • Target Pathogens : Studies suggest activity against specific bacterial strains.
  • Mechanism of Action : Likely involves disruption of bacterial cell function.

In Vitro Studies

A series of synthesized derivatives were tested against cancer cell lines to evaluate their cytotoxicity. Results indicated that certain derivatives exhibited moderate to high potency in inhibiting cell proliferation.

Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins:

  • These studies suggested effective binding to active sites of coagulation factors due to its structural features.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The presence of fluorine substituents enhances biological activity by increasing lipophilicity and altering electronic properties.
  • Modifications on the pyrroloquinoline ring significantly affect binding interactions with target proteins.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Comparisons

Core Structure Variations: The target compound’s pyrrolo[3,2,1-ij]quinolin-2-one core distinguishes it from pyrazole-based GSK-5503A and quinoline derivatives (e.g., 4-methoxy-N-(quinolin-8-yl)benzamide). The 2-oxo group may enhance hydrogen-bonding interactions compared to 4-oxo analogs like 8-(furan-2-carbonyl)-pyrroloquinolin-4-one . GSK-5503A shares the 2,6-difluorobenzamide group but lacks the fused bicyclic system, suggesting divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .

Substituent Effects: The 2,6-difluorobenzamide group in the target compound likely improves membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 4-methoxybenzamide derivatives) . 8-(Furan-2-carbonyl)-pyrroloquinolin-4-one demonstrates that electron-deficient aromatic substituents (e.g., furan) at C8 can modulate enzyme inhibition, implying the target compound’s difluorobenzamide may similarly influence target binding .

Synthetic Routes: The target compound’s synthesis may parallel GSK-5503A, which uses KOtBu-mediated alkylation of a pyrazole intermediate . Alternatively, palladium-catalyzed coupling (as in 4-methoxy-N-(quinolin-8-yl)benzamide synthesis ) could be employed to install the benzamide group. 8-(Furan-2-carbonyl)-pyrroloquinolin-4-one was synthesized via Pd-catalyzed acylation, suggesting similar methods might apply for the target compound’s functionalization .

Research Findings and Hypotheses

  • Stability: The pyrroloquinolinone core may confer greater rigidity and metabolic stability versus simpler quinoline derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.